6-Bromo-N-ethyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine
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Overview
Description
6-Bromo-N-ethyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a bromine atom at the 6th position, an ethyl group attached to the nitrogen atom, and a triazole ring fused to a pyridine ring. It has the molecular formula C8H9BrN4 and a molecular weight of 241.09 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-N-ethyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine typically involves the following steps:
Starting Material: The synthesis begins with 4-aminopyridine as the starting material.
Formation of Intermediate: Through a series of reactions, 1,6-diazido-[1,2,4]triazole intermediate is prepared.
Bromination: The intermediate is then reacted with copper(I) bromide to yield 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques, including bromination and cyclization reactions, under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-N-ethyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction:
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives of the compound.
Scientific Research Applications
6-Bromo-N-ethyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various chemical processes
Mechanism of Action
The mechanism of action of 6-Bromo-N-ethyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. detailed studies on its exact mechanism of action are limited .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-[1,2,4]triazolo[4,3-a]pyridine: Similar in structure but lacks the ethyl group.
1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one: Contains a carbonyl group instead of the ethyl group.
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine: A reduced form of the compound with additional hydrogen atoms
Uniqueness
6-Bromo-N-ethyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine is unique due to the presence of both the bromine atom and the ethyl group, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-bromo-N-ethyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN4/c1-2-10-8-12-11-7-4-3-6(9)5-13(7)8/h3-5H,2H2,1H3,(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEOXYRILIORTM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NN=C2N1C=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650082 |
Source
|
Record name | 6-Bromo-N-ethyl[1,2,4]triazolo[4,3-a]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951884-90-5 |
Source
|
Record name | 6-Bromo-N-ethyl-1,2,4-triazolo[4,3-a]pyridin-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951884-90-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-N-ethyl[1,2,4]triazolo[4,3-a]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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